molecular formula C15H20N2O2S B5688550 8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione

8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione

Cat. No. B5688550
M. Wt: 292.4 g/mol
InChI Key: JIFRCKKLWZOYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the family of bisindolylmaleimides. It was first synthesized in the 1990s as a protein kinase C (PKC) inhibitor and has since been used in various scientific studies to investigate the role of PKC in different biological processes.

Mechanism of Action

8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways that are regulated by PKC.
Biochemical and Physiological Effects:
8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione 31-8220 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has also been found to regulate the expression of genes involved in inflammation, oxidative stress, and cell cycle progression.

Advantages and Limitations for Lab Experiments

8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione 31-8220 is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of this enzyme in different biological processes. However, it has also been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. Additionally, the use of 8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione 31-8220 in vivo may be limited by its poor solubility and bioavailability.

Future Directions

1. Development of more potent and selective PKC inhibitors that can overcome the limitations of 8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione 31-8220.
2. Investigation of the role of PKC in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
3. Identification of the downstream targets and signaling pathways regulated by PKC in different biological processes.
4. Development of novel therapeutic strategies that target PKC signaling for the treatment of various diseases.
5. Investigation of the potential of 8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione 31-8220 as a chemotherapeutic agent for the treatment of cancer.
6. Study of the pharmacokinetics and pharmacodynamics of 8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione 31-8220 in vivo to determine its suitability for clinical use.
7. Investigation of the off-target effects of 8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione 31-8220 on other kinases and their implications for experimental results.
In conclusion, 8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione 31-8220 is a synthetic compound that has been widely used in scientific research to study the role of PKC in different biological processes. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for investigating the signaling pathways regulated by this enzyme. However, its off-target effects on other kinases and poor solubility may limit its use in vivo. Future research should focus on developing more potent and selective PKC inhibitors and investigating the potential of 8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione 31-8220 as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione 31-8220 can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylthiazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate compound. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione to yield 8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione 31-8220.

Scientific Research Applications

8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione 31-8220 has been widely used in scientific research to study the role of PKC in various biological processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the signaling pathways involved in cancer, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-10-12(20-11(2)16-10)9-17-13(18)7-15(8-14(17)19)5-3-4-6-15/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFRCKKLWZOYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2C(=O)CC3(CCCC3)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2,4-Dimethyl-1,3-thiazol-5-YL)methyl]-8-azaspiro[4.5]decane-7,9-dione

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